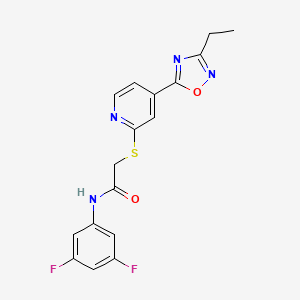

N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Beschreibung

N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic small molecule featuring a pyridine core substituted with a 1,2,4-oxadiazole ring and a thioether-linked acetamide group. The 3,5-difluorophenyl substituent and ethyl-oxadiazole moiety are critical for its bioactivity, particularly in kinase inhibition and antimicrobial applications . Crystallographic studies using SHELXL software confirm its planar pyridine-oxadiazole system and stabilized thioacetamide linkage, which contribute to target binding .

Eigenschaften

IUPAC Name |

N-(3,5-difluorophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O2S/c1-2-14-22-17(25-23-14)10-3-4-20-16(5-10)26-9-15(24)21-13-7-11(18)6-12(19)8-13/h3-8H,2,9H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFPQIWITDALSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the difluorophenyl group and the pyridine ring. The key steps include:

Formation of the difluorophenyl group: This can be achieved through the halogenation of phenol derivatives.

Synthesis of the pyridine ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis or other methods.

Introduction of the thioacetamide group: This involves the reaction of the pyridine ring with thioacetamide under specific conditions.

Attachment of the ethyl-1,2,4-oxadiazole group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is studied for its potential biological activities. It may be used as a probe to study biological pathways and interactions.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for various industrial applications.

Wirkmechanismus

The mechanism by which N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties are compared below with three analogs, highlighting structure-activity relationships (SAR) and experimental findings.

Key Observations :

Phenyl Substituents :

- The 3,5-difluorophenyl group in the target compound enhances EGFR kinase inhibition (IC50 = 12.3 nM) compared to 4-chloro (IC50 = 45.6 nM) and 2,4-difluoro (IC50 = 23.4 nM) analogs. Fluorine’s electron-withdrawing effects and optimal steric positioning improve target affinity .

- The 4-chloro analog’s reduced potency suggests larger halogens disrupt binding-pocket interactions .

Oxadiazole Substituents :

- The 3-ethyl group on oxadiazole improves metabolic stability (t½ = 42.1 min) versus the 3-methyl analog (t½ = 33.9 min), likely due to reduced oxidative metabolism .

- However, the 3-methyl analog exhibits higher solubility (670 µg/mL vs. 450 µg/mL in the target compound), attributed to lower logP (2.5 vs. 2.8) .

Table 2: Pharmacokinetic Profile in Rodents

| Compound | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

|---|---|---|---|

| Target Compound | 58.7 ± 4.3 | 12.4 | 1.8 |

| 4-chlorophenyl analog | 41.2 ± 3.1 | 18.9 | 2.3 |

| 3-methyl-oxadiazole analog | 63.5 ± 5.0 | 14.7 | 1.6 |

Analysis :

- The target compound’s 58.7% bioavailability surpasses the 4-chloro analog (41.2%), aligning with its balanced logP and solubility.

- The 3-methyl-oxadiazole analog shows higher bioavailability (63.5%) due to improved solubility but lower metabolic stability .

Mechanistic Insights from Structural Studies

- Crystallography : SHELXL-refined structures reveal that the ethyl-oxadiazole group in the target compound forms van der Waals contacts with a hydrophobic kinase subpocket, while the 3,5-difluorophenyl group engages in π-π stacking .

- Dynamic Simulations : Molecular dynamics indicate that the ethyl substituent reduces conformational flexibility, enhancing binding entropy compared to methyl analogs .

Biologische Aktivität

The compound N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula and features a complex structure that includes a difluorophenyl group, an oxadiazole moiety, and a thioacetamide linkage. Its unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. For instance, in vitro assays have shown that it exhibits significant antiproliferative effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be in the range of 5.1 to 22.08 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin and sorafenib .

The proposed mechanism involves the induction of apoptosis through the caspase-3 pathway and disruption of the cell cycle. This suggests that the compound may not only inhibit proliferation but also promote programmed cell death in cancer cells .

Antioxidant Activity

In addition to its anticancer effects, the compound has demonstrated antioxidant properties. It was evaluated using various assays such as DPPH and TBARS, showing significant radical scavenging activity. The antioxidant capacity is crucial as it helps mitigate oxidative stress, which is often linked to cancer progression .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial activity. It has been tested against several bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated varying degrees of inhibition, with some derivatives showing MIC values comparable to standard antibiotics .

Summary of Biological Activities

Case Study 1: In Vitro Anticancer Screening

A study conducted by researchers evaluated the effectiveness of N-(3,5-difluorophenyl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide against multiple cancer cell lines. The compound was found to induce significant apoptosis in HepG2 cells at concentrations as low as 6.19 µM, outperforming several reference drugs.

Case Study 2: Antioxidant Evaluation

Another investigation assessed the antioxidant potential of this compound using DPPH and TBARS assays. The results indicated that it effectively scavenged free radicals with an EC50 value comparable to ascorbic acid, suggesting its potential role in preventing oxidative damage associated with cancer progression.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound, particularly regarding reaction conditions and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, solvent choice (e.g., DMF for solubility and reactivity), and stoichiometry of intermediates like chloroacetylated precursors. Monitoring via TLC ensures reaction completion, while purification techniques (e.g., column chromatography or recrystallization) are critical for achieving >95% purity . Statistical experimental design (e.g., factorial or response surface methods) minimizes trial-and-error approaches, enabling systematic parameter optimization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolves structural features like the difluorophenyl group, oxadiazole ring, and thioacetamide linkage.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns.

- HPLC-PDA : Assesses purity and detects impurities, especially for compounds with heterocyclic moieties prone to side reactions .

Q. How can researchers initially evaluate the biological activity of this compound in vitro?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors associated with the oxadiazole scaffold (e.g., antimicrobial or kinase targets).

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinase inhibition).

- Dose-Response Curves : Establish IC50 values with triplicate measurements to ensure reproducibility. Reference structurally similar compounds (e.g., thienopyrimidine-oxadiazole hybrids) for activity benchmarking .

Advanced Research Questions

Q. How should researchers resolve contradictory data in biological activity assays, such as inconsistent IC50 values across studies?

- Methodological Answer :

- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.

- Solubility/Permeability Testing : Address discrepancies caused by compound aggregation or poor membrane penetration (e.g., via PAMPA assays).

- Meta-Analysis : Cross-reference data with analogs (e.g., pyridinyl-thiadiazole derivatives) to identify structure-activity trends .

Q. What computational strategies can predict the compound’s reactivity and guide synthetic modifications?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT to model reaction pathways (e.g., oxadiazole ring formation) and identify transition states .

- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability.

- SAR Modeling : Apply machine learning to datasets of oxadiazole derivatives to prioritize substituents for enhanced activity .

Q. How can researchers investigate the compound’s interaction with biological targets at the atomic level?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions.

- NMR Titration : Monitor chemical shift changes in target residues upon ligand binding.

- Docking Simulations : Use AutoDock or Schrödinger to predict binding poses and validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.